molecular formula C21H16ClNO4 B4661019 (2E)-2-(1,3-benzodioxol-5-yl)-3-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile

(2E)-2-(1,3-benzodioxol-5-yl)-3-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile

Cat. No.: B4661019
M. Wt: 381.8 g/mol
InChI Key: ACWPFAHRGGFQGG-PXNMLYILSA-N
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Description

(2E)-2-(1,3-benzodioxol-5-yl)-3-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile is a complex organic compound characterized by its unique structural features It contains a benzodioxole moiety, a chloro-substituted phenyl ring, and a prop-2-enenitrile group

Properties

IUPAC Name

(E)-2-(1,3-benzodioxol-5-yl)-3-(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO4/c1-3-7-25-21-17(22)9-14(10-20(21)24-4-2)8-16(12-23)15-5-6-18-19(11-15)27-13-26-18/h1,5-6,8-11H,4,7,13H2,2H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWPFAHRGGFQGG-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C2=CC3=C(C=C2)OCO3)Cl)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC3=C(C=C2)OCO3)Cl)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzodioxol-5-yl)-3-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Substitution on the Phenyl Ring: The chloro and ethoxy groups are introduced via electrophilic aromatic substitution reactions.

    Attachment of the Prop-2-yn-1-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group with prop-2-yn-1-ol.

    Formation of the Prop-2-enenitrile Group: This is typically achieved through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yloxy group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Epoxides, aldehydes, and carboxylic acids.

    Reduction: Amines, alcohols, and alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(1,3-benzodioxol-5-yl)-3-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a promising lead compound for pharmaceutical development.

Industry

In industry, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzodioxol-5-yl)-3-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1,3-benzodioxol-5-yl)-3-[3-chloro-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile: Similar structure but lacks the ethoxy group.

    (2E)-2-(1,3-benzodioxol-5-yl)-3-[3-chloro-5-ethoxyphenyl]prop-2-enenitrile: Similar structure but lacks the prop-2-yn-1-yloxy group.

    (2E)-2-(1,3-benzodioxol-5-yl)-3-[3-chloro-5-ethoxy-4-(methoxy)phenyl]prop-2-enenitrile: Similar structure but has a methoxy group instead of the prop-2-yn-1-yloxy group.

Uniqueness

The uniqueness of (2E)-2-(1,3-benzodioxol-5-yl)-3-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile lies in its combination of functional groups. The presence of the benzodioxole moiety, chloro and ethoxy substituents, and the prop-2-yn-1-yloxy group provides a unique set of chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-(1,3-benzodioxol-5-yl)-3-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(2E)-2-(1,3-benzodioxol-5-yl)-3-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile

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